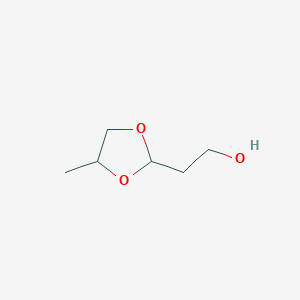![molecular formula C20H24OS B13344506 3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide](/img/structure/B13344506.png)
3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide is a sulfur-containing heterocyclic compound It is characterized by the presence of two tert-butyl groups at the 3 and 7 positions of the dibenzo[b,d]thiophene ring system, with an oxygen atom bonded to the sulfur atom, forming a sulfoxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide typically involves the oxidation of 3,7-Di-tert-butyldibenzo[b,d]thiophene. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired sulfoxide . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho to the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products
Oxidation: 3,7-Di-tert-butyldibenzo[b,d]thiophene 5,5-dioxide.
Reduction: 3,7-Di-tert-butyldibenzo[b,d]thiophene.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Materials Science: Investigated for its potential use in organic electronic devices due to its unique electronic properties.
Biology and Medicine: Studied for its potential biological activity, including as an inhibitor of certain enzymes or as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide depends on its specific application. In general, the sulfoxide group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and its ability to interact with biological targets or catalytic sites in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,d]thiophene: The parent compound without the tert-butyl groups and sulfoxide functionality.
3,7-Di-tert-butyldibenzo[b,d]thiophene: The compound without the sulfoxide group.
Dibenzo[b,d]thiophene 5-oxide: The compound without the tert-butyl groups.
Uniqueness
3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide is unique due to the presence of both tert-butyl groups and the sulfoxide functionality. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability, while the sulfoxide group introduces polarity and the potential for specific interactions with other molecules.
Eigenschaften
Molekularformel |
C20H24OS |
|---|---|
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
3,7-ditert-butyldibenzothiophene 5-oxide |
InChI |
InChI=1S/C20H24OS/c1-19(2,3)13-7-9-15-16-10-8-14(20(4,5)6)12-18(16)22(21)17(15)11-13/h7-12H,1-6H3 |
InChI-Schlüssel |
BUYXQOBSVKEOQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(S2=O)C=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13344424.png)

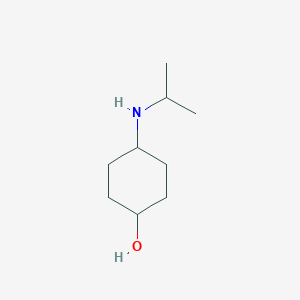

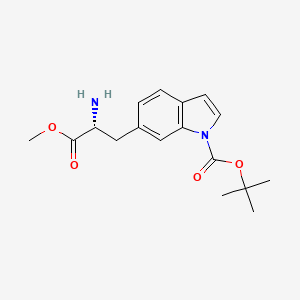
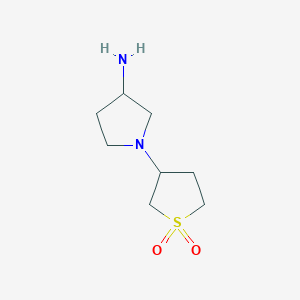

![Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B13344466.png)
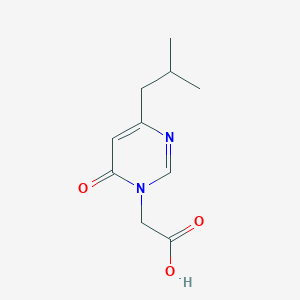
![Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13344474.png)
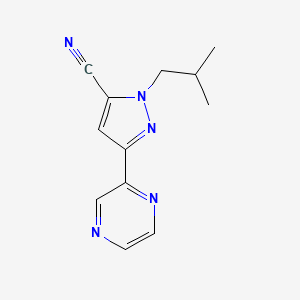
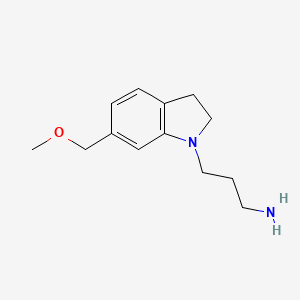
![(R)-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B13344486.png)
